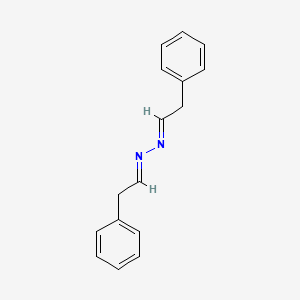
(E,E)-bis(2-phenylethylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E)-bis(2-phenylethylidene)hydrazine is an organic compound characterized by its hydrazine core flanked by two phenylethylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-bis(2-phenylethylidene)hydrazine typically involves the condensation reaction between hydrazine and 2-phenylethylidene derivatives. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions to ensure the formation of the desired (E,E) isomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale condensation reactions using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E,E)-bis(2-phenylethylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with altered functional groups.
Substitution: The phenylethylidene groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydrazones, while substitution reactions could produce a variety of substituted hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (E,E)-bis(2-phenylethylidene)hydrazine involves its interaction with specific molecular targets and pathways. The compound’s hydrazine core can form stable complexes with various substrates, influencing biochemical and chemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethylidene)hydrazine
- (E)-1-(2,4-Dinitrophenyl)-2-(2-phenylethylidene)hydrazine
Uniqueness
(E,E)-bis(2-phenylethylidene)hydrazine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C16H16N2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(E)-2-phenyl-N-[(E)-2-phenylethylideneamino]ethanimine |
InChI |
InChI=1S/C16H16N2/c1-3-7-15(8-4-1)11-13-17-18-14-12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2/b17-13+,18-14+ |
InChI Key |
AWUHLGUEEHWGBB-HBKJEHTGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=N/N=C/CC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC=NN=CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















